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molecular formula C12H7F2NO3 B8685992 1,3-Difluoro-2-(4-nitrophenoxy)benzene CAS No. 113965-61-0

1,3-Difluoro-2-(4-nitrophenoxy)benzene

Cat. No. B8685992
M. Wt: 251.18 g/mol
InChI Key: GNLMXGRSLSCFNW-UHFFFAOYSA-N
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Patent
US08759358B1

Procedure details

Into a 500-mL 4-necked round-bottom flask, was placed a solution of sodium hydride (4.05 g, 168.75 mmol, 1.70 equiv) in N,N-dimethylformamide (200 mL). A solution of 1-fluoro-4-nitrobenzene (14 g, 99.22 mmol, 1.00 equiv) in N,N-dimethylformamide (50 mL) was added dropwise with stirring at 0° C. over 20 min. The resulting solution was stirred for 2 hr at room temperature. Cu2Cl2 (9.83 g, 100.31 mmol, 1.01 equiv) was added and a solution of 2,6-difluorophenol (15.5 g, 119.15 mmol, 1.20 equiv) in N,N-dimethylformamide (50 mL) was added dropwise with stirring at 25° C. over 10 min. The resulting solution was stirred for 12 h at 100° C. in an oil bath, diluted with 500 mL of water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was placed on a silica gel column and eluted with ethyl acetate/petroleum ether (1/8) to give 20 g (80%) of 1,3-difluoro-2-(4-nitrophenoxy)benzene as brown oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu2Cl2
Quantity
9.83 g
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[OH:21]>CN(C)C=O.O>[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[O:21][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Cu2Cl2
Quantity
9.83 g
Type
reactant
Smiles
Step Four
Name
Quantity
15.5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. over 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 4-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 hr at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring at 25° C. over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 12 h at 100° C. in an oil bath
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1/8)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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